molecular formula C24H33ClN2O4 B12705598 N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride CAS No. 93777-59-4

N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride

Katalognummer: B12705598
CAS-Nummer: 93777-59-4
Molekulargewicht: 449.0 g/mol
InChI-Schlüssel: JLOSSKANLCFRPV-SJEOTZHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is known for its unique chemical structure, which includes a diethylamino group, a phenyl group, and a trimethoxyphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include diethylamine, phenylacetic acid, and trimethoxybenzaldehyde. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-(Diethylamino)ethyl)benzamide
  • N-(2-(Diethylamino)ethyl)phenylacetamide
  • N-(2-(Diethylamino)ethyl)(3,4,5-trimethoxyphenyl)acetamide

Uniqueness

N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of other complex molecules .

Eigenschaften

CAS-Nummer

93777-59-4

Molekularformel

C24H33ClN2O4

Molekulargewicht

449.0 g/mol

IUPAC-Name

(E)-N-[2-(diethylamino)ethyl]-3-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide;hydrochloride

InChI

InChI=1S/C24H32N2O4.ClH/c1-6-26(7-2)14-13-25-23(27)17-20(18-11-9-8-10-12-18)19-15-21(28-3)24(30-5)22(16-19)29-4;/h8-12,15-17H,6-7,13-14H2,1-5H3,(H,25,27);1H/b20-17+;

InChI-Schlüssel

JLOSSKANLCFRPV-SJEOTZHBSA-N

Isomerische SMILES

CCN(CC)CCNC(=O)/C=C(\C1=CC=CC=C1)/C2=CC(=C(C(=C2)OC)OC)OC.Cl

Kanonische SMILES

CCN(CC)CCNC(=O)C=C(C1=CC=CC=C1)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.